1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Description

Contextualization within Organohalogen Chemistry

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is a synthetic organohalogen compound. Organohalogens are a major class of organic compounds characterized by the presence of at least one covalent bond between a carbon atom and a halogen atom (fluorine, chlorine, bromine, or iodine). alfa-chemistry.com This class of compounds is extensive, ranging from simple alkyl halides to complex, naturally occurring molecules. stenutz.eu The transformations of organohalogen compounds are among the most important in organic chemistry. alfachemch.com

The defining feature of these compounds is the carbon-halogen (C-X) bond, which is polar due to the higher electronegativity of the halogen atom compared to carbon. alfa-chemistry.com This polarity imparts a partial positive charge on the carbon and a partial negative charge on the halogen, establishing it as a functional group and influencing the molecule's reactivity. alfa-chemistry.comalfachemch.com Organohalogens have found wide application in industry and research as solvents, refrigerants, pharmaceutical agents, and as synthetic intermediates for creating a vast range of other organic compounds. alfachemch.comguidechem.comdocbrown.info As a polyhalogenated compound, containing five halogen atoms, this compound exemplifies the structural complexity and synthetic nature of many molecules in this category.

Academic Significance and Research Trajectory of Polyhalogenated Ethanes

Polyhalogenated ethanes, which are ethane (B1197151) molecules where multiple hydrogen atoms have been replaced by halogens, have long been a subject of academic and industrial research. Their unique physical properties, such as high density, low flammability, and specific volatility, make them candidates for specialized applications. docbrown.info Historically, compounds in this family have been investigated and used as anesthetics (e.g., Halothane), refrigerants (as part of the Freon and Flon series), and fire-extinguishing agents. guidechem.comnih.govncert.nic.in

The academic significance of compounds like this compound lies in the study of structure-property relationships. Research often focuses on how the number and type of halogen atoms affect boiling points, density, and chemical stability. For example, the presence of both bromine and fluorine in the same molecule creates a substance with properties distinct from its singly-halogenated counterparts. Furthermore, such compounds serve as valuable reagents or building blocks in organic synthesis. Their utility as chemical intermediates is an area of ongoing research interest.

Structural Isomerism and Nomenclature Considerations in Research

Structural isomerism is a key consideration in the study of polyhalogenated ethanes, as compounds with the same molecular formula can have vastly different properties based on the arrangement of atoms. docbrown.info For the molecular formula C₂Br₂ClF₃, at least two structural isomers exist: the titular This compound and its isomer, 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane .

The IUPAC nomenclature precisely defines this structural difference:

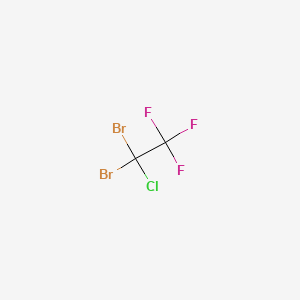

In This compound , one carbon atom (C1) is bonded to both bromine atoms and the chlorine atom, while the other carbon atom (C2) is bonded to the three fluorine atoms. This is an example of a geminal dihalide, as two identical halogen atoms (bromine) are attached to the same carbon. alfa-chemistry.com

In its isomer, 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane , the halogen atoms are distributed across both carbon atoms. nist.gov

This seemingly minor positional shift has a significant impact on the molecule's physical properties, as demonstrated by the differences in their melting and boiling points. Accurate nomenclature is therefore critical in research to distinguish between these unique chemical entities and their associated findings.

Interactive Data Tables

Physical Properties of this compound

| Property | Value |

| CAS Number | 754-17-6 alfachemch.comepa.gov |

| Molecular Formula | C₂Br₂ClF₃ alfachemch.comepa.gov |

| Molecular Weight | 276.28 g/mol epa.gov |

| Melting Point | 42-45 °C alfachemch.com |

| Boiling Point | 91-92 °C alfachemch.com |

| Density | 2.387 g/cm³ alfachemch.com |

Physical Properties of Structural Isomer: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane

| Property | Value |

| CAS Number | 354-51-8 guidechem.comnist.gov |

| Molecular Formula | C₂Br₂ClF₃ guidechem.comnist.gov |

| Molecular Weight | 276.28 g/mol nist.gov |

| Melting Point | -72.9 °C guidechem.com |

| Boiling Point | 93-94 °C guidechem.com |

| Density | 2.248 g/cm³ guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-1-chloro-2,2,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2ClF3/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIRTDAEWOUFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Br)Br)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073231 | |

| Record name | Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-17-6, 29256-79-9 | |

| Record name | 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, chlorodibromotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-TRIFLUORO-2,2-DIBROMO-2-CHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D9Z22DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1,1 Dibromo 1 Chloro 2,2,2 Trifluoroethane

Laboratory Synthesis Routes

The laboratory-scale synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, also known as halothane (B1672932), can be approached through several routes, primarily involving the halogenation of suitable precursors.

Bromination Reactions of Halogenated Ethenes

One of the fundamental approaches to forming the ethanic backbone of this compound involves the addition of bromine to a halogenated ethene. A relevant precursor for this method is chlorotrifluoroethylene (B8367) (CClF=CF2). The addition of bromine across the double bond of chlorotrifluoroethylene would theoretically lead to 1,2-dibromo-1-chloro-1,2,2-trifluoroethane. Subsequent rearrangement or further reaction steps would be necessary to arrive at the target molecule, this compound. The reaction of phenols with this compound in the presence of potassium hydroxide (B78521) has been shown to proceed through a highly reactive difluoroethylene intermediate, highlighting the potential of halogenated ethenes in the synthesis of complex halogenated compounds. beilstein-journals.org

Another laboratory method involves the radical telomerization of vinylidene fluoride (B91410), which can be initiated in various ways, including thermally or photochemically. chemistrysteps.com While not a direct synthesis of this compound, these types of reactions demonstrate the principles of building halogenated alkanes from ethene precursors.

Stereochemical Aspects of Synthesis

This compound possesses a stereocenter at the carbon atom bonded to bromine, chlorine, the trifluoromethyl group, and a hydrogen atom. masterorganicchemistry.com Consequently, it exists as a pair of enantiomers, (R)- and (S)-halothane. Commercially, the compound is produced and administered as a racemic mixture. dntb.gov.uanih.gov

The separation of these enantiomers for research and to study their differential biological effects has been achieved through chiral separation techniques. Complete optical resolution of the racemic mixture has been successfully performed using gas chromatography with chiral stationary phases, such as per-n-pentylated α-cyclodextrin. dntb.gov.ua This analytical method allows for the determination of enantiomeric ratios in various samples. dntb.gov.ua While methods for the analytical separation of the enantiomers are established, information on the stereoselective synthesis of a single enantiomer of this compound is not widely reported in the literature. Research has indicated that the two enantiomers can have different metabolic pathways in the body. nih.gov

Industrial Production Methodologies

The large-scale synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Process Optimization for Yield and Purity

The primary commercial synthesis of this compound starts with trichloroethylene. wikipedia.org This precursor is first reacted with hydrogen fluoride in the presence of a catalyst, typically antimony(III) chloride, at elevated temperatures (around 130 °C) to produce 2-chloro-1,1,1-trifluoroethane (B1216089). nih.govwikipedia.org

The subsequent and crucial step is the bromination of 2-chloro-1,1,1-trifluoroethane. This is a gas-phase reaction carried out at high temperatures, generally in the range of 350 °C to 600 °C, with an optimal range often cited as 425 °C to 475 °C. libretexts.org The reaction is typically performed by passing a mixture of 2-chloro-1,1,1-trifluoroethane and bromine through a heated reactor, which may be a quartz tube. libretexts.org

Process optimization is critical for maximizing the yield and purity of the final product. Key parameters that are controlled include:

Temperature: Lower temperatures (e.g., 350 °C) can lead to low conversion rates, with a significant amount of unreacted 2-chloro-1,1,1-trifluoroethane remaining. libretexts.org Conversely, excessively high temperatures (e.g., above 600 °C) can promote the formation of polybrominated byproducts and compounds where the chlorine atom is substituted by bromine. libretexts.org

Molar Ratio of Reactants: The molar ratio of 2-chloro-1,1,1-trifluoroethane to bromine is carefully controlled. An excess of the halogenated ethane (B1197151) is generally used to suppress over-bromination. libretexts.org

Purification: After the reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials, and byproducts. Purification is typically achieved through fractional distillation. libretexts.org A fraction boiling between 50 °C and 52 °C is collected, which consists of nearly pure this compound. libretexts.org

A reported yield for this process is approximately 73.2%, based on the amount of consumed 2-chloro-1,1,1-trifluoroethane. libretexts.org

Table 1: Reaction Conditions for the Bromination of 2-chloro-1,1,1-trifluoroethane

| Parameter | Value | Reference |

| Reactants | 2-chloro-1,1,1-trifluoroethane, Bromine | libretexts.org |

| Phase | Gas | libretexts.org |

| Temperature | 425-475 °C (optimal) | libretexts.org |

| Catalyst | Not explicitly required for bromination | |

| Purification | Fractional Distillation | libretexts.org |

Large-Scale Reactor Considerations

The industrial production of this compound involves gas-phase reactions at high temperatures, which dictates the choice of reactor design. Fixed-bed tubular reactors are commonly used for such heterogeneously catalyzed gas-phase reactions in the chemical industry. klmtechgroup.com

For the initial fluorination of trichloroethylene, a reactor capable of handling corrosive hydrogen fluoride at elevated temperatures and pressures is necessary. The catalyst, antimony(III) chloride, would be contained within this reactor.

The subsequent bromination step, being a high-temperature gas-phase reaction, would likely be carried out in a tubular reactor. klmtechgroup.com Key considerations for the design of such a reactor include:

Materials of Construction: The reactor must be constructed from materials that can withstand the corrosive nature of the reactants and products at high temperatures. Quartz or specialized metal alloys are potential candidates. libretexts.org

Heat Transfer: The reaction is exothermic, and efficient heat transfer is crucial to maintain the optimal temperature profile and prevent runaway reactions or the formation of byproducts. The reactor design may incorporate features to facilitate heat exchange.

Flow Dynamics: A plug flow regime is generally desired in tubular reactors to ensure uniform residence time and reaction conditions for all fluid elements, leading to a more consistent product quality. klmtechgroup.com

Catalyst Bed (if applicable): While the bromination step itself may not be catalytic, the initial fluorination step is. For that stage, the design of the catalyst bed within the reactor is important for ensuring efficient contact between the reactants and the catalyst.

Precursor Reactivity and Selectivity in Synthesis

The successful synthesis of this compound is highly dependent on the reactivity of the chosen precursors and the selectivity of the chemical transformations.

The starting material for the commercial process, trichloroethylene , is a versatile precursor. Its reaction with hydrogen fluoride involves the addition of HF across the double bond and subsequent substitution of chlorine atoms with fluorine. The use of a Lewis acid catalyst like antimony(III) chloride is essential to facilitate this transformation. wikipedia.org

The intermediate, 2-chloro-1,1,1-trifluoroethane , has a single hydrogen atom that is susceptible to substitution. The key to the synthesis is the selective replacement of this hydrogen with a bromine atom without affecting the other halogen substituents.

Environmental Chemistry and Atmospheric Fate of 1,1 Dibromo 1 Chloro 2,2,2 Trifluoroethane

Atmospheric Degradation Processes

The atmospheric journey of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane begins with its release, followed by transport and eventual degradation. The key processes governing its atmospheric fate are detailed below.

Photolysis and Photodecomposition Pathways

For fully halogenated haloalkanes like this compound, the primary mechanism of atmospheric degradation is direct photolysis by solar ultraviolet (UV) radiation in the stratosphere. wikipedia.orgepa.gov These compounds are generally stable in the lower atmosphere (troposphere) but break down under the influence of more intense UV light at higher altitudes. epa.gov

The photodecomposition process is initiated by the absorption of a photon, which leads to the cleavage of the weakest chemical bond within the molecule. In the case of this compound, the carbon-bromine (C-Br) bonds are considerably weaker than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. Consequently, the initial and most significant photolytic pathway is the breaking of a C-Br bond to release a bromine atom (radical).

Primary Photolysis Step: CBr₂(Cl)CF₃ + hv (UV light) → ⋅CBr(Cl)CF₃ + Br⋅

Following the initial release of a bromine radical, the remaining radical fragment may undergo further photolysis, leading to the release of the second bromine atom. This process results in the liberation of highly reactive halogen radicals into the stratosphere.

Reactions with Atmospheric Radicals (e.g., Hydroxyl Radicals)

In the troposphere, a primary removal pathway for many organic compounds is reaction with the hydroxyl radical (⋅OH). wikipedia.org However, this reaction mechanism relies on the presence of hydrogen atoms within the molecule.

This compound is a fully halogenated compound, meaning it contains no hydrogen atoms. Therefore, it is not susceptible to degradation by hydroxyl radicals. This lack of a tropospheric sink is a crucial factor in its atmospheric behavior, as it allows the compound to persist long enough to be transported to the stratosphere.

| Degradation Process | Relevance for this compound | Atmospheric Region | Rationale |

|---|---|---|---|

| Reaction with Hydroxyl Radicals (⋅OH) | Negligible | Troposphere | The compound is fully halogenated and lacks the hydrogen atoms necessary for this reaction pathway. wikipedia.org |

| Photolysis (UV Degradation) | Primary Degradation Pathway | Stratosphere | The molecule absorbs UV radiation, leading to the cleavage of the weaker C-Br bonds and release of halogen radicals. wikipedia.orgepa.gov |

Atmospheric Lifetime Estimations

The atmospheric lifetime of a substance is a measure of the average time it remains in the atmosphere before being removed. For compounds like this compound that lack a significant tropospheric removal mechanism, the atmospheric lifetime is determined by the rate of their transport to the stratosphere and their subsequent photolysis.

Stratospheric Ozone Depletion Potential (ODP) Research

Once in the stratosphere, the degradation products of this compound—namely chlorine and bromine radicals—actively participate in the catalytic destruction of ozone (O₃).

Mechanistic Understanding of Ozone Catalytic Destruction

The destruction of stratospheric ozone by halogen radicals occurs through catalytic cycles, where a single halogen atom can destroy many thousands of ozone molecules before being deactivated or removed from the stratosphere. noaa.gov The photolysis of this compound releases both bromine and chlorine radicals, which initiate these cycles.

The primary catalytic cycles involving bromine and chlorine are as follows:

Chlorine Catalytic Cycle (ClOₓ Cycle):

Cl⋅ + O₃ → ClO⋅ + O₂

ClO⋅ + O⋅ → Cl⋅ + O₂ Net Reaction: O₃ + O⋅ → 2O₂ fiveable.menoaa.gov

Bromine Catalytic Cycle (BrOₓ Cycle):

Br⋅ + O₃ → BrO⋅ + O₂

BrO⋅ + O⋅ → Br⋅ + O₂ Net Reaction: O₃ + O⋅ → 2O₂ fiveable.me

A particularly potent set of reactions involves the synergy between bromine and chlorine, which is highly efficient at destroying ozone, especially in the lower stratosphere and polar regions. copernicus.org

Coupled Bromine-Chlorine Cycle:

Br⋅ + O₃ → BrO⋅ + O₂

Cl⋅ + O₃ → ClO⋅ + O₂

BrO⋅ + ClO⋅ → Br⋅ + Cl⋅ + O₂ Net Reaction: 2O₃ → 3O₂ noaa.govnoaa.gov

In each cycle, the halogen radical (Cl⋅ or Br⋅) is regenerated, allowing it to continue the process of ozone destruction. libretexts.org

| Cycle Name | Initiating Radical | Reaction Steps | Net Reaction |

|---|---|---|---|

| Chlorine Cycle (ClOₓ) | Cl⋅ | Cl⋅ + O₃ → ClO⋅ + O₂ ClO⋅ + O⋅ → Cl⋅ + O₂ | O₃ + O⋅ → 2O₂ |

| Bromine Cycle (BrOₓ) | Br⋅ | Br⋅ + O₃ → BrO⋅ + O₂ BrO⋅ + O⋅ → Br⋅ + O₂ | O₃ + O⋅ → 2O₂ |

| Coupled BrO-ClO Cycle | Br⋅ and Cl⋅ | Br⋅ + O₃ → BrO⋅ + O₂ Cl⋅ + O₃ → ClO⋅ + O₂ BrO⋅ + ClO⋅ → Br⋅ + Cl⋅ + O₂ | 2O₃ → 3O₂ |

Comparative Analysis of Bromine vs. Chlorine Contributions

Research has unequivocally shown that on a per-atom basis, bromine is significantly more efficient at destroying stratospheric ozone than chlorine. tutorchase.com This difference in efficiency is quantified by the alpha (α) factor, which represents the ozone-destroying effectiveness of a bromine atom relative to a chlorine atom. While values vary with altitude and atmospheric conditions, bromine is estimated to be approximately 60 to 65 times more destructive than chlorine. copernicus.orgnasa.gov

The higher efficiency of bromine is attributed to several factors:

Reservoir Stability: The inorganic reservoir species that temporarily hold halogen atoms in an inactive state (e.g., HBr, BrONO₂) are less stable than their chlorine counterparts (HCl, ClONO₃). These bromine reservoirs are more readily broken down by sunlight, meaning a higher fraction of bromine exists in its active, ozone-destroying forms (Br⋅ and BrO⋅) at any given time. copernicus.org

Catalytic Cycles: The coupled BrO-ClO cycle does not depend on the presence of atomic oxygen (O⋅), making it highly effective in the lower stratosphere where concentrations of atomic oxygen are low. noaa.gov

| Characteristic | Bromine (Br) | Chlorine (Cl) |

|---|---|---|

| Relative Efficiency (α-factor) | ~60-65 times more efficient than Cl copernicus.orgnasa.gov | Baseline (α = 1) |

| Active Radical Fraction | Higher percentage in active forms (Br⋅, BrO⋅) | Lower percentage in active forms (Cl⋅, ClO⋅) |

| Reservoir Species Stability | Reservoirs (HBr, BrONO₂) are less stable and more easily photolyzed. copernicus.org | Reservoirs (HCl, ClONO₃) are more stable. copernicus.org |

Global Warming Potential (GWP) Research

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere up to a specific time horizon, relative to carbon dioxide. The determination of GWP relies on assessments of radiative efficiency and atmospheric lifetime.

Radiative Efficiency Assessments

Environmental Transport and Distribution

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as volatility, solubility, and persistence.

Modeling of Atmospheric Dispersion

Atmospheric dispersion models are used to predict the movement and fate of pollutants in the atmosphere. These models require inputs such as emission rates, atmospheric conditions, and chemical reaction rates. For this compound, there is a lack of specific studies modeling its atmospheric dispersion. Research on the photodissociation of its isomer, halothane (B1672932), has been conducted, indicating that C-Br bond scission is a primary dissociation pathway. researchgate.net However, similar detailed atmospheric modeling for this compound has not been found in the literature.

Mobility in Environmental Compartments

The mobility of a chemical in different environmental compartments, such as soil and water, is crucial for understanding its potential for contamination and exposure. Key parameters for assessing mobility include the soil sorption coefficient (Koc) and Henry's Law constant. A review of the literature indicates that experimental or modeled data on these parameters for this compound are not available. While general principles suggest that halogenated alkanes can be mobile in the environment, specific data for this compound is lacking.

Biodegradation and Bioremediation Studies

Biodegradation is a key process that can lead to the breakdown of chemical compounds in the environment. Bioremediation utilizes these natural processes to clean up contaminated sites.

A search of scientific databases reveals a lack of studies specifically investigating the biodegradation or bioremediation of this compound. Research on the biotransformation of its isomer, halothane, has shown that it can be metabolized in the body, with metabolites excreted in urine. nih.gov Studies have also explored the biodegradation of other halogenated anesthetics. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental evidence. The potential for microbial degradation of this compound remains an uninvestigated area of research.

Anaerobic Biodegradation Pathways

Direct research on the anaerobic biodegradation of this compound is limited in publicly available scientific literature. However, extensive studies on structurally similar halogenated alkanes, including those containing bromine, chlorine, and fluorine, allow for the inference of its likely degradation pathways. The primary mechanism for the anaerobic breakdown of highly halogenated alkanes is reductive dehalogenation. nih.govclu-in.org This process involves the removal of a halogen atom and its replacement with a hydrogen atom, with the halogenated compound acting as an electron acceptor. clu-in.org

The general reactivity for halogen removal through reductive dehalogenation follows the order I > Br > Cl > F. Given that this compound contains both bromine and chlorine atoms, it is anticipated that the bromine atoms would be preferentially removed. This process can occur through several mechanisms:

Hydrogenolysis: This is a stepwise process where a halogen atom is replaced by a hydrogen atom. For this compound, this would likely proceed with the sequential removal of the two bromine atoms, followed by the chlorine atom.

Dihaloelimination: This pathway involves the removal of two adjacent halogen atoms, resulting in the formation of a double bond. However, since the two bromine atoms and the chlorine atom in this compound are attached to the same carbon atom (geminal), this pathway is less likely than for vicinal dihaloalkanes (where halogens are on adjacent carbons).

Under anaerobic conditions, microorganisms can utilize halogenated compounds in two main ways:

Co-metabolism: The degradation of the halogenated compound is a fortuitous event catalyzed by enzymes with broad specificity, without providing energy or carbon to the microorganism.

Dehalorespiration (or Organohalide Respiration): Certain specialized bacteria can use halogenated compounds as terminal electron acceptors in their respiratory chain to generate energy. wur.nlwikipedia.org This is a more efficient degradation process.

Microbial Degradation Mechanisms

The microbial degradation of halogenated hydrocarbons is mediated by specific enzymes. nih.govnih.gov While the precise enzymes for this compound have not been characterized, the mechanisms can be inferred from studies on analogous compounds.

Key Microbial Players:

A specialized group of anaerobic bacteria, known as organohalide-respiring bacteria (OHRB), are pivotal in the reductive dehalogenation of a wide array of halogenated compounds. wur.nlwikipedia.org Genera such as Dehalococcoides, Dehalobacter, and Desulfitobacterium are well-documented for their ability to dechlorinate and debrominate various pollutants. researchgate.netnih.gov Dehalococcoides species are particularly notable for their ability to degrade a broad spectrum of chlorinated and brominated compounds, including halogenated ethenes and benzenes. wikipedia.orgnih.gov It is highly probable that members of these genera would be involved in the anaerobic biodegradation of this compound.

Enzymatic Mechanisms:

The cleavage of the carbon-halogen bond under anaerobic conditions is primarily catalyzed by reductive dehalogenases . nih.gov These enzymes are often complex, membrane-associated proteins that contain a corrinoid (vitamin B12 derivative) cofactor at their active site. researchgate.net The proposed mechanism involves the reduction of the cobalt center in the corrinoid, which then facilitates the transfer of electrons to the halogenated substrate, leading to the cleavage of the carbon-halogen bond.

Haloalkane dehalogenases represent another class of enzymes that can cleave carbon-halogen bonds, typically through a hydrolytic mechanism where the halogen is replaced by a hydroxyl group. nih.govknaw.nl While often associated with aerobic degradation, some hydrolytic dehalogenases can function under anaerobic conditions. nih.gov

The table below summarizes the key enzymatic reactions involved in the anaerobic dehalogenation of haloalkanes.

| Reaction Type | Enzyme Class | Mechanism | Typical Substrates | Key Microbial Genera |

| Reductive Dehalogenation (Hydrogenolysis) | Reductive Dehalogenases | Replacement of a halogen atom with a hydrogen atom. The haloalkane acts as an electron acceptor. | Polychlorinated ethenes, Polychlorinated biphenyls, Chloro- and bromo-alkanes | Dehalococcoides, Dehalobacter, Desulfitobacterium |

| Hydrolytic Dehalogenation | Haloalkane Dehalogenases | Replacement of a halogen atom with a hydroxyl group from a water molecule. | Chloro- and bromo-alkanes | Xanthobacter, Ancylobacter |

The table below details the potential degradation products of this compound through sequential reductive dehalogenation (hydrogenolysis), which is the most likely anaerobic biodegradation pathway.

| Parent Compound | Step | Likely Intermediate Product | Reaction |

| This compound | 1 | 1-Bromo-1-chloro-2,2,2-trifluoroethane | Reductive debromination |

| 1-Bromo-1-chloro-2,2,2-trifluoroethane | 2 | 1-Chloro-2,2,2-trifluoroethane | Reductive debromination |

| 1-Chloro-2,2,2-trifluoroethane | 3 | 2,2,2-Trifluoroethane | Reductive dechlorination |

The complete mineralization of this compound would ultimately lead to the formation of trifluoroethane, which itself may be subject to further, albeit slower, degradation. The presence of multiple microbial groups in anaerobic environments often leads to consortial activity, where the products of one organism's metabolism become the substrate for another, leading to more complete degradation of the parent compound. mdpi.com

Advanced Analytical Methodologies for 1,1 Dibromo 1 Chloro 2,2,2 Trifluoroethane in Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a powerful analytical tool for separating and analyzing volatile and semi-volatile organic compounds. dtic.mil It is particularly well-suited for the purity assessment of this compound due to the compound's volatility. In a typical GC analysis, the sample is volatilized in a heated injection port and transported through a capillary column by an inert carrier gas, such as helium. dtic.mil The separation is based on the compound's vapor pressure and its affinity for the stationary phase coating the inside of the column. dtic.mil

For purity determination, GC is often coupled with a detector that can quantify the separated components. Common detectors include the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). cdc.gov GC-MS is especially advantageous as it not only quantifies the compound but also provides structural information, aiding in the identification of any impurities. dtic.mil The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification, while the peak area corresponds to its concentration. dtic.mil For related halogenated hydrocarbons, methods have been developed using capillary column GC with an electron capture detector (ECD), which is highly sensitive to electrophilic compounds like halogenated ethanes. nemi.govepa.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for Halogenated Ethane (B1197151) Analysis

This table presents typical conditions that could be adapted for the analysis of this compound based on methods for similar compounds.

| Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., DB-5ms, HP-5) | Provides high-resolution separation of volatile compounds. |

| Injector Temperature | 200 - 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Nitrogen | Transports the analyte through the column. |

| Oven Program | Initial temp ~40°C, ramped to ~250°C | Separates compounds based on boiling point differences. |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | Provides sensitive detection and identification of halogenated compounds. cdc.govnemi.gov |

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for identifying, quantifying, and purifying individual components from a mixture. researchgate.net While GC is ideal for the volatile parent compound, HPLC is invaluable for analyzing less volatile or thermally unstable products that may form during chemical reactions.

In the context of this compound, HPLC would typically be employed in a reversed-phase mode. nih.gov This involves a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov Reaction products, which might be more polar due to the introduction of functional groups like hydroxyls, would be separated based on their differential partitioning between the two phases. A detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), is used for identification and quantification of the eluted products. researchgate.netnih.gov The development of HPLC-MS methods allows for the direct structural elucidation of unknown products formed in reaction mixtures. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for detection and identification due to its sensitivity and selectivity. ekb.eg It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

Identification of Degradation Products

Understanding the degradation of this compound is crucial, and MS is the primary tool for identifying the resulting products. Studies on the closely related anesthetic halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) using atmospheric pressure chemical ionization mass spectrometry (APCI-MS) provide insight into potential degradation pathways. nih.gov

When subjected to conditions like air plasma, halogenated ethanes can undergo fragmentation and reaction with atmospheric components. nih.gov For halothane, major positive ions observed include the loss of hydrogen fluoride (B91410) ([M-HF]⁺·) and the loss of a bromine radical ([M-Br]⁺). nih.gov Negative ions formed include Br⁻ and Cl⁻, resulting from reactions with oxygen species in the air. nih.gov Similar degradation products would be expected for this compound. The identification of these products is achieved by analyzing their unique mass spectra and fragmentation patterns.

Table 2: Potential Degradation Ions of this compound Detectable by MS

Based on fragmentation patterns of similar halogenated compounds like Halothane. nih.gov

| Ion | Proposed Structure / Formation | Expected m/z (for isotopes ⁸¹Br, ³⁵Cl) |

| [M-Br]⁺ | Loss of a bromine radical | 197 |

| [M-Cl]⁺ | Loss of a chlorine radical | 243 |

| [M-HF]⁺· | Elimination of hydrogen fluoride (if H is present from a reaction) | N/A (Parent compound has no H) |

| Br⁻ | Dissociative electron capture | 81 |

| Cl⁻ | Dissociative electron capture | 35 |

Electrospray Ionization Mass Spectrometry (ESI-MS) in Mechanistic Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that allows for the analysis of thermally labile molecules and noncovalent complexes directly from solution. nih.govsemanticscholar.org This makes it an exceptionally powerful tool for elucidating reaction mechanisms, as it can be used to detect and identify transient ionic intermediates present in the reaction mixture. nih.gov

Spectroscopic Characterization in Reaction Monitoring

Spectroscopic techniques are used to obtain structural information and to monitor the progress of chemical reactions. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are principal methods for the characterization of this compound and its reaction products.

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F. dtic.mil For this compound, ¹⁹F and ¹³C NMR would be particularly informative. By acquiring NMR spectra at different time points during a reaction, one can track the disappearance of the starting material's characteristic signals and the emergence of new signals corresponding to the products. This allows for the calculation of reaction rates and the identification of product structures.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Specific functional groups have characteristic absorption frequencies. During a reaction involving this compound, changes in the IR spectrum, such as the appearance of a broad O-H stretch (around 3300 cm⁻¹) or a C=O stretch (around 1700 cm⁻¹), would indicate the formation of alcohol or carbonyl products, respectively. This makes IR spectroscopy a valuable tool for real-time reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹³C and ¹⁹F NMR would provide crucial data for its identification and for studying any structural modifications.

Due to the presence of a chiral carbon (C1, bonded to four different substituents: Br, Br, Cl, and the CF₃ group), the molecule is chiral. However, as there are no hydrogen atoms in the molecule, ¹H NMR spectroscopy is not applicable.

¹³C NMR Spectroscopy

In a ¹³C NMR spectrum of this compound, two distinct signals are expected, corresponding to the two carbon atoms in different chemical environments.

C1 (CBr₂Cl): This carbon is bonded to two bromine atoms and one chlorine atom. The high degree of halogenation would cause a significant downfield shift. The signal would be expected to appear as a quartet due to coupling with the three fluorine atoms on the adjacent carbon (C2).

C2 (CF₃): This carbon is bonded to three fluorine atoms. This signal would also be significantly downfield and would appear as a quartet due to the direct one-bond coupling to the three fluorine atoms. Further splitting from the halogens on C1 is not typically observed in standard ¹³C NMR.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal would likely appear as a singlet in a standard broadband-decoupled ¹⁹F NMR spectrum. If proton coupling were present, which it is not in this molecule, further splitting would be observed. The chemical shift of this signal would be characteristic of a -CF₃ group attached to a heavily halogenated carbon.

Expected NMR Data Summary

| Nucleus | Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹³C | CBr₂Cl | 70 - 90 | Quartet (q) |

| ¹³C | CF₃ | 120 - 130 | Quartet (q) |

| ¹⁹F | -CF₃ | -70 to -80 | Singlet (s) |

Note: The chemical shift ranges are estimations based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would be characterized by strong absorptions corresponding to the vibrations of its carbon-halogen bonds.

The primary vibrational modes expected are:

C-F Stretching: The carbon-fluorine bonds are the strongest and most polar bonds in the molecule, leading to very strong and characteristic absorption bands. For a trifluoromethyl group, these stretches typically appear in the region of 1400-1000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond stretching vibration is expected to produce a strong absorption band in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

C-Br Stretching: The carbon-bromine bond is weaker than the C-Cl bond, and its stretching vibration will absorb at lower frequencies, generally in the 650-500 cm⁻¹ range.

C-C Stretching: The carbon-carbon single bond stretch will likely be a weak absorption and may be difficult to identify amongst the stronger C-halogen absorptions.

Expected IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Trifluoromethyl | C-F Stretch | 1400 - 1000 | Strong |

| Chloroalkane | C-Cl Stretch | 800 - 600 | Strong |

| Bromoalkane | C-Br Stretch | 650 - 500 | Medium to Strong |

The unique combination of these absorption bands would provide a molecular "fingerprint" for this compound, allowing for its identification and differentiation from its isomers.

In-Depth Analysis of this compound: A Theoretical and Computational Perspective

Theoretical and Computational Chemistry Investigations of 1,1 Dibromo 1 Chloro 2,2,2 Trifluoroethane

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.gov These models are built on the principle that the properties of a chemical are inherently linked to its molecular structure. By quantifying structural features, known as molecular descriptors, it becomes possible to predict the activities and properties of new or untested compounds. nih.govnih.gov

For halogenated hydrocarbons like this compound, QSAR and QSPR studies are particularly valuable for assessing their environmental impact without extensive and costly experimental testing. nih.govnih.gov These models are developed by creating a dataset of related compounds with known experimental values for a specific property. Molecular descriptors are then calculated for each compound, and statistical methods, such as multiple linear regression, are employed to build a model that correlates the descriptors with the observed property. nih.govnih.gov

The environmental fate of a chemical is determined by a variety of physicochemical properties that govern its distribution and persistence in different environmental compartments such as water, soil, and air. QSPR models are frequently used to predict these crucial parameters.

Another critical parameter is the soil adsorption coefficient (Koc) , which indicates the tendency of a chemical to bind to soil particles. This can be estimated from Kow using established regression equations. The water solubility of a compound also plays a significant role in its environmental mobility.

While specific QSPR models and predicted environmental fate parameters for this compound are not detailed in the provided search results, the table below illustrates the types of parameters that such models aim to predict, using data for a structurally related compound, 1,2-dibromotetrafluoroethane, as an example.

Table 1: Predicted Environmental Fate Parameters for a Related Compound

| Compound Name | Parameter | Predicted Value | Reference |

|---|

This table presents data for a structurally similar compound to illustrate the parameters predicted by QSPR models.

The primary degradation pathway for many halogenated hydrocarbons in the atmosphere is reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov The rate constant for this reaction (kOH) is a critical parameter for determining a compound's atmospheric lifetime and, consequently, its potential for ozone depletion and global warming.

QSPR models can be developed to predict kOH values based on molecular descriptors that quantify factors such as bond dissociation energies and the presence of specific functional groups. For instance, the presence of C-H bonds generally increases reactivity with •OH radicals, while fully halogenated carbons are much less reactive.

Although a specific QSPR model for this compound is not available in the provided search results, the atmospheric lifetimes of similar compounds have been determined. For example, the atmospheric half-life of 1,2-dibromotetrafluoroethane, which lacks a hydrogen atom, is estimated to be greater than 300 years due to a very slow reaction with hydroxyl radicals. nih.gov In contrast, 1,2-dibromo-3-chloropropane, which contains C-H bonds, has a much shorter atmospheric half-life of 36 days. cdc.gov These examples highlight the profound impact of molecular structure on atmospheric persistence, a relationship that QSPR models aim to quantify.

The table below presents experimental data for related halogenated hydrocarbons, illustrating the parameters that QSPR models for atmospheric degradation would seek to predict for this compound.

Table 2: Atmospheric Degradation Data for Related Halogenated Hydrocarbons

| Compound Name | Parameter | Value | Reference |

|---|---|---|---|

| 1,2-Dibromotetrafluoroethane | kOH (cm³/molecule·s at 25°C) | 1.30 x 10⁻¹⁶ | nih.gov |

| 1,2-Dibromotetrafluoroethane | Atmospheric Half-Life | > 300 years | nih.gov |

| 1,2-Dibromo-3-chloropropane | kOH (cm³/molecule·s) | 4.4 x 10⁻¹³ | cdc.gov |

This table provides experimental data for structurally related compounds to exemplify the endpoints predicted by QSPR models for atmospheric degradation.

Research on Applications and Alternatives for 1,1 Dibromo 1 Chloro 2,2,2 Trifluoroethane Non Clinical Focus

Role as a Reagent in Organic Synthesis

While specific documented synthetic applications for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane are not extensively detailed in publicly available research, its structural characteristics allow for informed predictions of its potential reactivity, drawing parallels with similar polyhalogenated compounds. Its chemical relatives, such as halothane (B1672932) (1-Bromo-1-chloro-2,2,2-trifluoroethane), are known to serve as valuable building blocks in the synthesis of fluorine-containing molecules.

Preparation of Fluorinated Compounds

The presence of a trifluoromethyl (CF₃) group alongside bromine and chlorine atoms on the same carbon makes this compound a potential precursor for introducing fluorinated moieties into organic molecules. The carbon-bromine bonds are generally weaker than carbon-chlorine and carbon-fluorine bonds, suggesting that reactions could proceed via selective cleavage of the C-Br bonds.

Research on the related compound, halothane, has shown that it can be used to prepare a variety of compounds containing the trifluoromethyl group through mechanisms like organometallic and free-radical reactions. It is plausible that this compound could undergo similar transformations, serving as a source for the CF₃CBrCl- or related fluorinated fragments in the construction of more complex fluorinated products. The synthesis of fluorinated compounds is a significant area of research, as these compounds have wide applications in pharmaceuticals and materials science.

Synthetic Intermediate in Complex Molecule Construction

In multi-step syntheses, halogenated alkanes are frequently used as intermediates. The differential reactivity of the halogen atoms in this compound could theoretically allow for sequential, selective reactions. For example, one bromine atom might be substituted via a nucleophilic attack or used to form an organometallic reagent, leaving the second bromine and the chlorine atom available for subsequent transformations. This step-wise reactivity is crucial in the controlled construction of complex molecular architectures. An example of a similar building block strategy is the use of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) to generate [1.1.1]propellane, which is then used in further photochemical synthesis. orgsyn.org

Historical Context in Industrial Applications and Environmental Implications

The primary industrial relevance of this compound is linked to its classification as a halogenated hydrocarbon, or halon. Halons were once prized for their unique physical and chemical properties.

Research on Refrigerant Properties and Environmental Impact Assessment

Halogenated hydrocarbons, including chlorofluorocarbons (CFCs) and halons, were extensively researched and used as refrigerants due to their stability, non-flammability, and suitable thermodynamic properties. risklogic.com While this specific compound, also known as R-113aB2 or Halon 2311a, was not as widely used as other refrigerants like CFC-12, its properties fall within the class of chemicals investigated for such applications.

The environmental impact of these compounds is severe. The presence of chlorine and bromine atoms makes them potent ozone-depleting substances (ODS). unep.orgepa.gov When released into the atmosphere, these compounds are stable enough to reach the stratosphere, where they are broken down by ultraviolet radiation, releasing chlorine and bromine radicals. epa.gov These radicals catalytically destroy ozone molecules, contributing to the depletion of the protective ozone layer. halon.us Brominated compounds like halons have significantly higher Ozone Depletion Potentials (ODP) than their chlorinated counterparts (CFCs), making them particularly damaging. wikipedia.org Halons are estimated to be up to ten times more potent in depleting ozone than CFCs. dcceew.gov.au

Investigation of Fire Extinguishing Agent Mechanisms and Environmental Legacy

Halons have been recognized as highly effective fire suppressants, valued for being electrically non-conductive and leaving no residue, which made them ideal for protecting sensitive equipment like computers and aircraft electronics. unep.orgskybrary.aero The fire suppression mechanism of halons is primarily chemical. skybrary.aero It involves interrupting the chain reaction of a fire by releasing bromine radicals that scavenge important free radicals from the combustion process, effectively extinguishing the flame. skybrary.aero

The environmental legacy of halons, including this compound, is defined by their profound impact on the ozone layer. quora.com This led to the Montreal Protocol on Substances that Deplete the Ozone Layer, an international treaty that mandated the phase-out of the production of halons and other ODS in 1994. epa.govfiretrace.com Consequently, the use of halons is now restricted to "critical uses" where no viable alternative exists, and the supply is limited to recycled or stockpiled quantities. firetrace.com

Research on Sustainable Alternatives and Replacement Strategies

The phase-out of halons spurred extensive research into finding suitable replacements that are both effective and environmentally benign.

For fire suppression, a range of alternatives has been developed and commercialized. These are often categorized as halocarbon agents or inert gas agents. risklogic.com

Halocarbon Agents: These include hydrofluorocarbons (HFCs) like FM-200 (HFC-227ea) and fluoroketones such as Novec 1230. risklogic.comfiresystems.netfireprotectionblog.com These agents are "clean," meaning they are electrically non-conductive and leave no residue. firesystems.net Novec 1230 is noted for its very low Global Warming Potential (GWP) of 1 and an atmospheric lifetime of only a few days, making it a highly sustainable option. fireprotectionblog.comnovecfiresystems.com FM-200, while having a zero ODP, has a higher GWP of 3500. fireprotectionblog.comkarafire.com

Inert Gas Systems: These systems use naturally occurring gases like nitrogen, argon, and carbon dioxide (CO₂), or a blend such as Inergen. risklogic.com They work by displacing oxygen to a level that will not support combustion. risklogic.com These agents have zero ODP and zero GWP. firesystems.net

Other Technologies: Water mist systems and powdered aerosols are also used as not-in-kind alternatives. epa.gov

A comparison of key fire suppressant alternatives is provided below:

Table 1: Comparison of Halon 1301 and Modern Alternatives| Feature | Halon 1301 (Bromotrifluoromethane) | FM-200 (HFC-227ea) | Novec 1230 (FK-5-1-12) | Inergen (IG-541) |

|---|---|---|---|---|

| Ozone Depletion Potential (ODP) | High (~10) | 0 | 0 | 0 |

| Global Warming Potential (GWP) | 6900 | 3500 | 1 | 0 |

| Atmospheric Lifetime | ~65 years | ~33 years | ~5 days | 0 |

| Extinguishing Mechanism | Chemical Inhibition | Heat Absorption / Chemical | Heat Absorption | Oxygen Displacement |

| Residue | No | No | No | No |

This table presents comparative data for Halon 1301, a commonly referenced halon, against its leading replacements. Data sourced from multiple references. firesystems.netfireprotectionblog.comnovecfiresystems.comkarafire.com

In the realm of chemical synthesis, replacement strategies involve using newer, less hazardous fluorinating agents or building blocks. For recycling, innovative research focuses on converting waste halons into useful, high-value products like fluoroplastics, which are resistant to heat and chemicals, providing a sustainable pathway for managing existing stockpiles. dcceew.gov.au

Development of Compounds with Lower Environmental Impact

The pursuit of chemical compounds with reduced environmental footprints is a significant driver in modern chemistry, particularly concerning halogenated hydrocarbons like this compound. Halogenated compounds can persist in the environment due to their resistance to natural degradation processes. ncert.nic.innih.gov This persistence, combined with potential toxicity, has led to extensive research into safer, more environmentally benign alternatives. nih.govsocietechimiquedefrance.fr

The development of such alternatives is rooted in the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. ingentaconnect.com For organofluorine compounds, a key area of research is the synthesis of molecules that are less persistent and bioaccumulative. societechimiquedefrance.frcore.ac.uk One strategy involves the use of shorter perfluoroalkyl chains, as longer chains have been associated with greater environmental persistence. core.ac.uk

Research into "green" synthesis methodologies aims to create these new compounds through processes that are more efficient and less harmful to the environment. ingentaconnect.com These methods may involve the use of less toxic reagents, renewable starting materials, and catalytic processes that reduce energy consumption and waste generation. ingentaconnect.com For instance, developments in electrophilic fluorination and the use of alternative solvents like ionic liquids or even water are being explored to create fluorinated compounds in a more sustainable manner. ingentaconnect.com

A significant focus of this research has been on finding replacements for ozone-depleting substances (ODS) and compounds with high global warming potential (GWP), which include many halogenated alkanes. epa.govmdpi.comcwejournal.orgepa.govworktribe.com This has led to the development of hydrofluorocarbons (HFCs) and, more recently, hydrofluoroolefins (HFOs) as refrigerants, which have lower or no ozone depletion potential. worktribe.comwikipedia.org However, many HFCs still possess significant GWP, prompting further research into alternatives with even lower climate impact. mdpi.comwikipedia.org

The ideal alternative compound would not only have a low environmental impact but also meet the performance requirements for its intended application, be it as a refrigerant, solvent, or chemical intermediate. epa.gov The table below summarizes some key properties of alternative refrigerant classes that are being developed to replace older, more harmful halogenated alkanes.

| Refrigerant Class | Key Environmental Properties | Research & Development Focus |

| Hydrofluorocarbons (HFCs) | Zero Ozone Depletion Potential (ODP), but varying Global Warming Potential (GWP). wikipedia.org | Development of HFCs with lower GWP; blends to optimize performance. mdpi.com |

| Hydrofluoroolefins (HFOs) | Zero ODP and very low GWP. cwejournal.org | Assessing long-term stability, compatibility with existing systems, and potential decomposition products. |

| Natural Refrigerants (e.g., CO2, Ammonia, Hydrocarbons) | Very low to zero GWP and ODP. cwejournal.org | Addressing challenges related to flammability, toxicity, or high operating pressures. mdpi.comcwejournal.org |

Process Design for Reduced Halogenated Emissions

The reduction of emissions of halogenated compounds such as this compound is a critical aspect of sustainable chemical manufacturing. This is achieved through both the optimization of existing processes and the implementation of advanced emission control technologies.

Process Intensification

A key strategy in modern chemical engineering is "process intensification," which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. chemcopilot.commdpi.comnumberanalytics.comcatalysis-summit.comelsevier.com By redesigning reactors and separation units, it is possible to significantly reduce the generation of waste and fugitive emissions. chemcopilot.comcatalysis-summit.com For example, the use of microreactors can provide better control over reaction conditions, leading to higher yields and fewer byproducts. catalysis-summit.com

Emission Control Technologies

A variety of technologies are available to capture and destroy volatile organic compounds (VOCs), including halogenated hydrocarbons, from industrial exhaust streams. The selection of the most appropriate technology depends on factors such as the concentration and flow rate of the pollutant, as well as economic considerations.

Thermal Oxidation: Regenerative Thermal Oxidizers (RTOs) are highly effective at destroying a wide range of VOCs by heating the exhaust stream to high temperatures. cpilink.comcondorchem.comthecmmgroup.com Catalytic oxidizers achieve the same goal but at lower temperatures through the use of a catalyst, which can reduce energy consumption. cpilink.comcondorchem.comthecmmgroup.com

Adsorption: Activated carbon is commonly used to adsorb VOCs from air streams. The captured compounds can then be recovered or destroyed. koreascience.kr

Scrubbing: Wet scrubbers can be used to remove water-soluble halogenated compounds from gas streams. condorchem.com

Electrochemical Reduction: This emerging technology uses an electric current to break down halogenated organic compounds into less harmful substances. It shows promise for treating wastewater containing these contaminants. tandfonline.comacs.org

Distillation: For liquid waste streams, distillation can be an effective method for separating and recovering halogenated compounds. dtu.dknih.gov

The following table provides a comparison of common VOC emission control technologies.

| Technology | Principle of Operation | Typical Destruction Efficiency | Key Advantages | Key Considerations |

| Regenerative Thermal Oxidizer (RTO) | High-temperature combustion of VOCs with heat recovery. cpilink.comcondorchem.com | >99% cpilink.com | High efficiency for a wide range of compounds. cpilink.com | High capital and operating costs. thecmmgroup.com |

| Catalytic Oxidizer | Oxidation of VOCs at lower temperatures using a catalyst. cpilink.comcondorchem.com | >99% cpilink.com | Lower energy consumption than RTOs. thecmmgroup.com | Catalyst can be poisoned by certain compounds. |

| Activated Carbon Adsorption | Physical adsorption of VOCs onto the surface of activated carbon. koreascience.kr | High, but depends on regeneration cycle. | Can recover valuable solvents. koreascience.kr | Not suitable for all compounds; spent carbon requires disposal or regeneration. acs.org |

| Wet Scrubbing | Absorption of soluble VOCs into a liquid solvent. condorchem.com | Variable, depends on solubility. | Effective for specific, soluble compounds. | Generates a liquid waste stream that requires further treatment. |

By implementing these advanced process designs and emission control technologies, the chemical industry can significantly reduce its environmental impact and move towards more sustainable manufacturing practices.

Future Research Directions and Unanswered Questions for 1,1 Dibromo 1 Chloro 2,2,2 Trifluoroethane

Advancements in Green Synthesis Methodologies

The current synthesis routes for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane and related halogenated compounds often rely on traditional chemical processes that may involve hazardous reagents and generate significant waste. The development of environmentally benign synthesis methods is a crucial future research direction.

Key Research Questions:

Can novel catalytic systems be developed for the selective halogenation of trifluoroethane precursors, minimizing the use of harsh halogenating agents?

What are the possibilities for utilizing renewable feedstocks or bio-based starting materials in the synthesis of this compound? researchgate.net

Can flow chemistry and process intensification be applied to create a more efficient and safer synthesis process with reduced environmental footprint? researchgate.net

Are there opportunities to employ electrochemical or photochemical methods to drive the synthesis under milder and more controlled conditions, thereby reducing energy consumption and byproduct formation? oaepublish.com

Data Table: Comparison of Potential Synthesis Strategies

| Synthesis Approach | Potential Advantages | Research Challenges |

| Catalytic Halogenation | Higher selectivity, reduced waste, potential for catalyst recycling. | Catalyst design and stability, understanding reaction mechanisms. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Complexity of feedstock conversion, development of efficient conversion pathways. |

| Flow Chemistry | Enhanced safety, better process control, easier scalability. | Initial setup costs, optimization of reaction parameters in a continuous system. |

| Electro/Photochemistry | Mild reaction conditions, high selectivity, use of clean energy sources. oaepublish.com | Scalability of the process, development of efficient photo- or electro-catalysts. |

Comprehensive Understanding of Environmental Transport and Bioaccumulation

The environmental fate of this compound is largely uncharacterized. Understanding how this compound moves through different environmental compartments (air, water, soil) and its potential to accumulate in living organisms is essential for assessing its ecological risk. nih.gov

Key Research Questions:

What are the primary pathways for the environmental release and transport of this compound?

How does its partitioning behavior between air, water, and soil compare to other halogenated ethanes? capes.gov.br

What is its potential for bioaccumulation in aquatic and terrestrial food chains? researchgate.net

Does this compound undergo biotic or abiotic degradation in different environmental matrices, and what are the resulting transformation products?

Data Table: Key Parameters for Environmental Fate Assessment

| Parameter | Significance | Data Needed for this compound |

| Vapor Pressure | Determines the tendency to volatilize into the atmosphere. | Experimental measurement and modeling. |

| Water Solubility | Influences its mobility in aquatic systems and potential for groundwater contamination. | Experimental determination. |

| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for bioaccumulation in fatty tissues of organisms. | Experimental measurement and QSAR modeling. |

| Henry's Law Constant | Describes the partitioning between air and water. | Calculation from vapor pressure and water solubility. |

| Biodegradation Half-life | Indicates the persistence of the compound in the environment. | Laboratory and field studies under various conditions. |

Refined Atmospheric Modeling and Climate Impact Assessments

Given its volatile nature, this compound is likely to partition to the atmosphere. Its impact on atmospheric chemistry, including its potential contribution to ozone depletion and global warming, needs to be quantified through sophisticated modeling.

Key Research Questions:

What is the atmospheric lifetime of this compound, and what are its primary atmospheric removal processes (e.g., reaction with hydroxyl radicals)?

What are the Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) of this compound?

How does the presence of bromine, chlorine, and fluorine atoms in the same molecule influence its atmospheric reactivity and radiative efficiency compared to single-halogen-type compounds?

Can chamber studies and advanced atmospheric models accurately predict the formation of secondary pollutants from its atmospheric degradation? copernicus.orgnsf.gov

Exploration of Novel Catalytic Dehalogenation Strategies

Developing effective methods to break down and detoxify this compound is a critical area for future research, particularly for the remediation of contaminated sites. Catalytic dehalogenation offers a promising approach. kuleuven.be

Key Research Questions:

Can novel catalysts, such as bimetallic nanoparticles or metal-organic frameworks, be designed for the efficient reductive or oxidative dehalogenation of this compound? mdpi.com

What are the reaction mechanisms and kinetics of different catalytic dehalogenation processes?

Can these catalytic systems be integrated into practical water and soil remediation technologies? researchgate.net

How can the selectivity of the dehalogenation process be controlled to avoid the formation of more toxic byproducts?

Data Table: Overview of Potential Dehalogenation Techniques

Integration of Multiscale Computational Approaches with Experimental Studies

Computational chemistry and multiscale modeling can provide valuable insights into the properties and reactivity of this compound at a molecular level, guiding experimental research and accelerating the development of new technologies. imperial.ac.uk

Key Research Questions:

Can quantum chemical calculations accurately predict the spectroscopic properties, bond dissociation energies, and reaction pathways for this compound?

How can molecular dynamics simulations be used to understand its interactions with biological membranes and environmental surfaces?

Can multiscale models be developed to bridge the gap between molecular-level understanding and macroscopic environmental transport and degradation phenomena? energy.gov

How can computational screening be used to identify promising catalysts for its synthesis and degradation?

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves halogenation reactions, such as bromination/chlorination of fluorinated ethane precursors. For example, base-mediated reactions between halogenated precursors and phenols (as seen in analogous compounds) can be adapted using polar aprotic solvents (e.g., DMF) and controlled temperatures (20–50°C) to minimize side reactions . Optimization requires monitoring reaction kinetics via gas chromatography (GC) or NMR to adjust stoichiometry and catalyst loading.

- Key Considerations : Purity of starting materials and inert atmospheres (e.g., nitrogen) are critical to avoid competing radical pathways. Evidence from thermodynamic studies (e.g., enthalpy of vaporization data) can guide solvent selection and reflux conditions .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- NMR Spectroscopy : The NMR spectrum will show splitting patterns due to coupling with adjacent fluorine atoms. For example, the single proton on the central carbon splits into doublets of doublets due to interactions with two chemically distinct environments (diastereotopic fluorines) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecule into characteristic ions (e.g., ) with isotopic patterns reflecting bromine/chlorine ratios .

- Validation : Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities.

Advanced Research Questions

Q. What methodologies are employed to determine the thermodynamic properties (e.g., enthalpy of vaporization, critical temperature) of halogenated ethanes, and how can discrepancies between reported data be resolved?

- Experimental Techniques :

- Static Method : Measures vapor pressure at fixed temperatures to calculate enthalpy of vaporization () via the Clausius-Clapeyron equation. Critical temperature () is determined using high-pressure viscometers .

- Dynamic Method : Boiling point () measurements under reduced pressure (e.g., PCR Inc. reports 366–367 K, while Majer and Svoboda report 366 K) may vary due to impurities or calibration differences .

- Data Reconciliation : Use statistical averaging of multiple datasets and validate against computational models (e.g., group contribution methods). Discrepancies >1% require re-evaluation of sample purity and measurement conditions.

Q. How does the presence of diastereotopic fluorine atoms in this compound influence its NMR spectral splitting patterns?

- Mechanism : Diastereotopic fluorines occupy non-equivalent positions due to restricted rotation (e.g., Newman projection showing staggered vs. eclipsed conformers). This results in distinct NMR signals and complex splitting in NMR .

- Analysis : Use 2D - heteronuclear correlation (HETCOR) experiments to map coupling networks. For example, the proton resonance splits into two doublets (~5.7 ppm and ~6.5 ppm) due to coupling with two fluorine environments .

Q. What experimental approaches are used to study the metabolic pathways and potential toxicological effects of halogenated ethanes in biological systems?

- In Vitro Models : Liver microsomal assays (e.g., rat S9 fractions) incubate the compound with NADPH to simulate reductive metabolism. Products like 1-chloro-2,2,2-trifluoroethane are detected via headspace GC-MS .

- In Vivo Studies : Administer isotopically labeled -compound to track metabolites in urine/plasma. Phenobarbital pretreatment enhances cytochrome P450 activity, increasing reductive metabolites by 2–3×, correlating with lipid peroxidation markers (e.g., F-isoprostanes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.